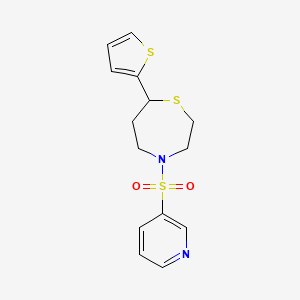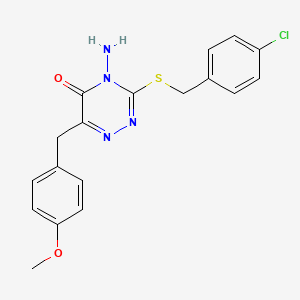
4-(Pyridin-3-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Pyridin-3-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane, also known as PTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The compound is synthesized through a multistep process and has been found to exhibit a range of biological activities. In
Scientific Research Applications
Heterocyclic Compound Synthesis and Antimicrobial Activities
Research has delved into the synthesis and characterization of various heterocyclic compounds, demonstrating significant antimicrobial activities. For instance, Patel and Patel (2015) explored the synthesis of spiro thiazolinone heterocyclic compounds, indicating enhanced antimicrobial activities with the fusion of heterocyclic rings (Patel & Patel, 2015). This study aligns with the interest in 4-(Pyridin-3-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane by highlighting the potential biological relevance of structurally similar compounds.
Nonlinear Optical Properties of Heterocyclic Compounds
Li et al. (2012) synthesized a series of thienyl-substituted pyridinium salts, focusing on their second-order nonlinear optical (NLO) properties. This research presents a direct application of heterocyclic compounds in materials science, specifically in developing materials with desirable optical properties (Li et al., 2012).
Novel Sulfur-containing Synthons for Organic Synthesis
Cheng et al. (2020) introduced pyridinium 1,4-zwitterionic thiolates as novel sulfur-containing synthons for synthesizing benzopyridothiazepines and benzothiophenes. This study highlights the utility of these compounds in facilitating organic synthesis, indicating a methodological advancement in the construction of complex heterocyclic frameworks (Cheng et al., 2020).
Antimicrobial and Modeling Studies of Thiazoles
Tay et al. (2022) focused on the synthesis of novel thiazoles bearing pyridyl and triazolyl scaffolds, demonstrating their antimicrobial activity and conducting modeling studies to understand their interactions with bacterial targets. This research provides insights into the design and application of heterocyclic compounds in addressing microbial resistance (Tay et al., 2022).
Synthesis and Biological Evaluation of Heterocyclic Schiff Bases
Hamed et al. (2020) synthesized new chitosan Schiff bases based on heterocyclic moieties, including pyridine and thiophene, evaluating their antimicrobial activity. This study showcases the integration of heterocyclic chemistry and biopolymer research, offering potential applications in developing new materials with biological activities (Hamed et al., 2020).
properties
IUPAC Name |
4-pyridin-3-ylsulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S3/c17-21(18,12-3-1-6-15-11-12)16-7-5-14(20-10-8-16)13-4-2-9-19-13/h1-4,6,9,11,14H,5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSMDIUOOZCUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)
![N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2956742.png)
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)


![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)

![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)